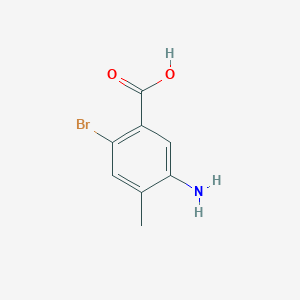

5-Amino-2-bromo-4-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-bromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEDVFCZCKWBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693452 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745048-63-9 | |

| Record name | 5-Amino-2-bromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2-bromo-4-methylbenzoic acid structure and properties

An In-Depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic Acid for Advanced Research and Development

Introduction

This compound is a substituted aromatic carboxylic acid that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique trifunctionalized structure—featuring an amine, a bromine atom, and a carboxylic acid on a toluene backbone—offers multiple reaction sites for chemical modification. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in established scientific principles and practical insights.

Chemical Identity and Structural Elucidation

The precise arrangement of functional groups on the aromatic ring dictates the chemical reactivity and potential applications of this compound.

Nomenclature and Identifiers:

-

Systematic (IUPAC) Name: this compound

-

SMILES: O=C(C1=CC(N)=C(C=C1Br)C)O[1]

The structure consists of a benzoic acid core with three substituents: a bromine atom at position 2, a methyl group at position 4, and an amino group at position 5. This substitution pattern creates a specific electronic and steric environment that influences its reactivity.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on literature descriptions. [2]

-

Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

-

Cooling : Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with gentle stirring.

-

Reagent Addition : Slowly add N-bromosuccinimide (NBS, 1.0-1.05 eq) to the cooled solution in small portions.

-

Trustworthiness Check : It is critical to monitor the internal temperature throughout the addition, ensuring it does not rise above 15 °C to prevent the formation of undesired regioisomers.

-

-

Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, pour the reaction mixture into a beaker containing ice water (approx. 10x the volume of DMF used). A solid precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

-

Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

Spectroscopic Characterization (Expected)

| Technique | Expected Features |

| ¹H NMR | - Aromatic region (δ 6.5-8.0 ppm): Two singlets corresponding to the two protons on the benzene ring. - Methyl protons (δ ~2.2-2.5 ppm): A singlet integrating to 3H. - Amine protons (δ ~4.0-5.0 ppm): A broad singlet integrating to 2H. - Carboxylic acid proton (δ >10 ppm): A very broad singlet. |

| ¹³C NMR | - Aromatic carbons (δ 110-150 ppm): Six distinct signals. - Carboxylic carbon (C=O) (δ >165 ppm): One signal. - Methyl carbon (-CH₃) (δ ~20 ppm): One signal. |

| FT-IR (cm⁻¹) | - O-H stretch (acid): Very broad, ~2500-3300. - N-H stretch (amine): Two bands, ~3300-3500. - C=O stretch (acid): ~1680-1710. - C=C stretch (aromatic): ~1550-1600. - C-Br stretch: ~500-600. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

Versatile Intermediate : The carboxylic acid can undergo esterification or amidation. The amino group can be acylated, alkylated, or transformed into a diazonium salt for Sandmeyer-type reactions. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery for building molecular complexity. [8]* Pharmaceutical Scaffolding : This compound provides a rigid phenyl ring scaffold onto which various pharmacophores can be attached, making it a valuable starting point for creating libraries of novel compounds for screening. [8][9]* SGLT2 Inhibitor Development : It has been identified as a key intermediate in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes. [10]

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. Information is derived from typical supplier Safety Data Sheets (SDS).

-

Hazard Statements : The compound is generally listed as causing skin and serious eye irritation. It may also cause respiratory irritation and is considered harmful if swallowed, in contact with skin, or if inhaled. [5][11][12][13]* Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12] * Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection. [11][12] * Handling : Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11][12]* Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability. [1][4][13]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its multifunctional architecture. A thorough understanding of its properties, synthetic routes, and reactivity is paramount for its effective use in the complex, multi-step syntheses that characterize modern pharmaceutical research. This guide provides the foundational knowledge and practical insights necessary for scientists to leverage this versatile building block in their research and development endeavors.

References

-

PubChem. 5-Amino-4-bromo-2-methylbenzoic acid. [Link]

-

PubChem. 2-Amino-5-bromo-4-methylbenzoic acid. [Link]

-

ChemBK. This compound. [Link]

-

MySkinRecipes. 5-Amino-4-bromo-2-methylbenzoic acid. [Link]

-

AOBChem. This compound. [Link]

-

MySkinRecipes. 2-Amino-5-bromo-4-methylbenzoic acid. [Link]

-

Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 745048-63-9 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. aobchem.com [aobchem.com]

- 6. biosynth.com [biosynth.com]

- 7. 5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Amino-4-bromo-2-methylbenzoic acid [myskinrecipes.com]

- 9. mdpi.com [mdpi.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic acid: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromo-4-methylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, offers a versatile scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and a discussion of its characterization.

Molecular and Physical Properties

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 745048-63-9 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Pink solid | [3] |

| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [3] |

| LogP (Predicted) | 2.03792 | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three functional groups:

-

Carboxylic Acid: The carboxylic acid group (-COOH) is acidic and will undergo typical reactions such as esterification, amide bond formation, and reduction. The pKa of this group is influenced by the electron-donating amino group and the electron-withdrawing bromo group on the aromatic ring. While an experimental pKa for this specific molecule is not documented, it is expected to be in the range of other substituted benzoic acids.

-

Amino Group: The amino group (-NH₂) is basic and nucleophilic. It can be acylated, alkylated, and can participate in diazotization reactions. Its position on the ring influences the regioselectivity of further electrophilic aromatic substitution reactions.

-

Bromo Group: The bromo substituent deactivates the aromatic ring towards electrophilic substitution but can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds.

The interplay of these functional groups makes this compound a versatile intermediate for creating diverse molecular architectures.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the electrophilic bromination of 3-amino-4-methylbenzoic acid. The amino group directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the carboxylic acid is sterically hindered by the methyl group, leading to selective bromination at the 6-position (which corresponds to the 2-position in the final product's IUPAC name).

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.[3]

Materials:

-

3-Amino-4-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (cool)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylbenzoic acid (e.g., 24.72 g, 162 mmol) in anhydrous DMF (140 mL).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add N-bromosuccinimide (29.70 g, 163.5 mmol) portion-wise, ensuring the reaction temperature is maintained below 15 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into ice/water (150 g) with stirring.

-

Collect the resulting precipitate by filtration and wash the solid with cool water (3 x 120 mL).

-

Dissolve the filter cake in ethyl acetate (800 mL) and wash the organic layer with water (3 x 200 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a pink solid.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amine protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700 cm⁻¹

-

Aromatic C=C stretches: Bands in the region of 1450-1600 cm⁻¹

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹

-

C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹

Mass Spectrometry:

The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to store the compound at room temperature, protected from light.[1] Always consult the material safety data sheet (MSDS) from the supplier for complete and detailed safety information.

Applications in Research and Drug Development

As a versatile building block, this compound is a valuable starting material for the synthesis of a wide range of compounds, particularly in the development of new therapeutic agents. The presence of multiple functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular scaffolds. Its utility as a pharmaceutical intermediate highlights its importance in the drug discovery pipeline.[3]

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4-bromo-2-methylbenzoic acid. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Amino-2-hydroxy-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

5-Amino-2-bromo-4-methylbenzoic acid molecular weight and formula

An In-depth Technical Guide to 5-Amino-2-bromo-4-methylbenzoic acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. The content herein is structured to provide not only core data but also practical insights into its synthesis, application, and handling, reflecting field-proven expertise.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its unique trifunctional nature—possessing an amine, a bromine atom, and a carboxylic acid on a toluene backbone—makes it a highly versatile building block in organic synthesis.[1] The strategic placement of these groups allows for sequential and regioselective modifications, a critical feature for constructing complex molecular architectures.

The compound's properties are summarized below. This data is essential for reaction planning, including solvent selection, purification strategy, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [2][3][4][5][6] |

| Molecular Weight | 230.06 g/mol | [3][4][5][6] |

| CAS Number | 745048-63-9 | [2][4][5] |

| Synonyms | 3-Amino-6-bromo-4-methylbenzoic Acid | [4] |

| Density (Predicted) | 1.682 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [2][3] |

| pKa (Predicted) | 2.16 ± 0.10 | [3] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [3][4] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on an aminobenzoic acid precursor. The following protocol describes a common and efficient method.

Synthesis Protocol: Electrophilic Bromination

This procedure details the bromination of 3-amino-4-methylbenzoic acid. The directing effects of the activating amino group and the weakly activating methyl group guide the bromine to the ortho position relative to the amine, which is the C-6 position (or C-2 in the final named product).

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is selected as the brominating agent because it provides a low, steady concentration of elemental bromine (Br₂), minimizing over-bromination and side reactions that can occur with liquid Br₂. It is a safer and more manageable reagent for controlled monobromination.

-

Dimethylformamide (DMF): DMF is used as the polar aprotic solvent. Its high dielectric constant helps to dissolve the starting material and stabilize the charged intermediates (arenium ions) formed during the electrophilic substitution, thereby facilitating the reaction.

-

Low Temperature (0 °C): The reaction is conducted at 0 °C to control the reaction rate and enhance selectivity. Electrophilic aromatic substitutions are often highly exothermic, and low temperatures prevent the formation of undesired regioisomers and decomposition products.

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-methylbenzoic acid in anhydrous DMF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution over a period of 15-20 minutes, ensuring the temperature does not rise significantly.[2]

-

Reaction: Stir the mixture at 0 °C for approximately 70-90 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual DMF and succinimide.

-

Drying: Dry the product under vacuum to yield crude this compound. An 89% yield has been reported for this transformation.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound make it a valuable scaffold in medicinal chemistry.[5] Each functional group serves as a handle for diverse chemical modifications, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

-

Kinase Inhibitors: The aminobenzoic acid core is a common feature in many kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, while the carboxylic acid and bromo-substituent provide vectors for introducing moieties that can target other regions of the enzyme or improve solubility. This compound serves as a key pharma building block for developing such inhibitors.[7]

-

Antibiotic Development: As a versatile building block, it is utilized in the synthesis of novel compounds with potential antimicrobial properties.[7] The aromatic core can be elaborated to mimic or block the function of essential bacterial metabolites.

-

SGLT-2 Inhibitors: Research has identified bromoaryl compounds as active fragments for synthesizing potent and selective SGLT-2 inhibitors for diabetes treatment.[8] This specific benzoic acid derivative is a key intermediate in the development of these next-generation therapeutics.[8]

-

General Organic Synthesis: Beyond specific targets, the compound is broadly used in creating novel therapeutic agents.[9] The amino group can be acylated, alkylated, or diazotized (e.g., in a Sandmeyer reaction), while the carboxylic acid can be converted to esters, amides, or other derivatives. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

Role as a Versatile Chemical Scaffold

Caption: Versatility of this compound in synthesis.

Quality Control and Analytical Protocols

Ensuring the purity and identity of the synthesized material is paramount. A self-validating system of orthogonal analytical techniques should be employed.

Protocol: Standard Quality Control Workflow

-

Visual Inspection: Assess the compound's physical state (e.g., solid), color, and homogeneity.

-

Melting Point Analysis: Determine the melting point range. A sharp, narrow range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for structural confirmation. The spectrum should show distinct signals for the aromatic protons, the methyl group protons, and the amine protons, with appropriate chemical shifts, splitting patterns, and integration values corresponding to the structure.

-

¹³C NMR: Confirms the carbon backbone, showing the expected number of signals for aromatic, methyl, and carboxyl carbons.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. An isocratic or gradient method with UV detection (typically around 254 nm) is developed. A single major peak with an area >95% is often required for use in further synthetic steps.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Electrospray Ionization (ESI) should show a prominent ion corresponding to the molecular mass (228.9738 Da for the exact mass) and the characteristic isotopic pattern of a monobrominated compound.[2]

Safety, Handling, and Storage

While a specific, comprehensive toxicological profile for this exact compound is not thoroughly investigated, data from related halo- and amino-benzoic acids suggest that appropriate precautions are necessary.[10]

-

Hazard Profile: Based on similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11] It is expected to cause skin, eye, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[10] Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[13]

-

Handling: Avoid creating dust.[11] Use only in a well-ventilated area. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11] For long-term stability, especially to prevent oxidation of the amino group, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is recommended.[3][4]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]

-

Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

-

References

-

This compound - ChemBK. (n.d.). ChemBK. [Link]

-

5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044 - PubChem. (n.d.). PubChem. [Link]

-

5-Amino-4-bromo-2-methylbenzoic acid - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

-

Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 22). Thieme Connect. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). MDPI. [Link]

Sources

- 1. 2-Amino-4-bromo-5-methylbenzoic Acid [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 745048-63-9 | VEB04863 [biosynth.com]

- 6. 5-Amino-4-bromo-2-methylbenzoic acid | C8H8BrNO2 | CID 71306044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemshuttle.com [chemshuttle.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. 5-Amino-4-bromo-2-methylbenzoic acid [myskinrecipes.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 5-Amino-2-bromo-4-methylbenzoic Acid

Introduction

5-Amino-2-bromo-4-methylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its trifunctional nature, featuring amino, bromo, and carboxylic acid moieties, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth exploration of a robust and widely applicable synthetic route to this compound, commencing from the readily available starting material, p-toluic acid.

This document is intended for an audience of researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the underlying chemical principles that govern each synthetic step, thereby enabling rational troubleshooting and adaptation of the methodology.

Strategic Overview of the Synthesis

The most logical and efficient synthetic pathway to this compound from p-toluic acid involves a three-step sequence:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of p-toluic acid to yield 2-bromo-4-methylbenzoic acid.

-

Electrophilic Aromatic Nitration: Regioselective installation of a nitro group to afford 2-bromo-4-methyl-5-nitrobenzoic acid.

-

Chemoselective Reduction: Conversion of the nitro group to the corresponding primary amine to furnish the final product.

This strategy is predicated on the directing effects of the substituents on the aromatic ring at each stage, which will be elaborated upon in the detailed discussions of each step.

Caption: Overall synthetic workflow from p-toluic acid.

Part 1: Synthesis of the Key Starting Material: 2-Bromo-4-methylbenzoic Acid

The initial step involves the bromination of p-toluic acid. The substituents on the ring, a methyl group (-CH₃) and a carboxylic acid group (-COOH), dictate the regiochemical outcome of this electrophilic aromatic substitution. The methyl group is an activating, ortho, para-director, while the carboxylic acid is a deactivating, meta-director. In this case, the activating effect of the methyl group dominates, directing the incoming electrophile to the positions ortho to it.

Experimental Protocol: Bromination of p-Toluic Acid

Materials:

-

p-Toluic acid

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve p-toluic acid in dichloromethane.

-

Add a catalytic amount of iron(III) bromide or iron filings to the stirred solution.

-

Cool the flask in an ice-water bath.

-

From the dropping funnel, add liquid bromine dissolved in a small amount of dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-4-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expert Insights:

-

Causality of Reagent Choice: Iron(III) bromide acts as a Lewis acid catalyst, polarizing the Br-Br bond to generate a more potent electrophile, which is necessary to overcome the deactivating effect of the carboxylic acid group.

-

Temperature Control: Maintaining a low temperature during the bromine addition is crucial to minimize the formation of di-brominated byproducts and to control the exothermic nature of the reaction.

Part 2: Nitration of 2-Bromo-4-methylbenzoic Acid

The second step is the regioselective nitration of the brominated intermediate. The directing effects of the existing substituents are now paramount. The methyl group is an ortho, para-director, the bromine atom is also an ortho, para-director (though deactivating), and the carboxylic acid is a meta-director. The position ortho to the methyl group and meta to the bromine and carboxylic acid groups (C5) is the most activated site for electrophilic attack.

Experimental Protocol: Nitration

Materials:

-

2-Bromo-4-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Ice

Procedure:

-

In a clean, dry flask, carefully add 2-bromo-4-methylbenzoic acid to concentrated sulfuric acid, ensuring complete dissolution.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

With vigorous stirring, add the chilled nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature does not exceed 10 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

-

The solid precipitate of 2-bromo-4-methyl-5-nitrobenzoic acid is collected by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual acids.

-

The crude product can be purified by recrystallization, for example, from an ethanol/water mixture.

Expert Insights:

-

Mechanism of Nitration: The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) is the active electrophile.[2] The nitronium ion is generated in situ from the reaction of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst by protonating nitric acid.[2][3]

-

Regioselectivity: The directing effects of the substituents converge to strongly favor nitration at the C5 position, leading to a high yield of the desired isomer.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | Prevents over-nitration and decomposition of the product. |

| Acids | Concentrated H₂SO₄ and HNO₃ | Essential for the generation of the nitronium ion electrophile.[2] |

| Work-up | Pouring onto ice | Safely quenches the reaction and precipitates the product. |

Part 3: Reduction of 2-Bromo-4-methyl-5-nitrobenzoic Acid

The final step is the reduction of the nitro group to a primary amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. However, a common and effective laboratory-scale method that is tolerant of the bromine substituent is the use of tin(II) chloride in an acidic medium.[4]

Experimental Protocol: Reduction

Materials:

-

2-Bromo-4-methyl-5-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or acetic acid (as solvent)

-

Sodium hydroxide (NaOH) solution, 5 M

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, suspend 2-bromo-4-methyl-5-nitrobenzoic acid in ethanol or glacial acetic acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully basify the mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Expert Insights:

-

Mechanism of Reduction: The reduction with tin(II) chloride proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms.[5] The intermediate nitroso and hydroxylamine species are further reduced to the amine.

-

Choice of Reducing Agent: While catalytic hydrogenation is an option, there is a risk of hydrodehalogenation (loss of the bromine atom). Tin(II) chloride is a reliable choice for reducing nitro groups in the presence of aryl halides.[4]

Caption: Simplified pathway for nitro group reduction.

Summary of Synthesis

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Bromination | p-Toluic Acid | Br₂, FeBr₃ | 2-Bromo-4-methylbenzoic Acid | 70-85% |

| 2. Nitration | 2-Bromo-4-methylbenzoic Acid | HNO₃, H₂SO₄ | 2-Bromo-4-methyl-5-nitrobenzoic Acid | 85-95% |

| 3. Reduction | 2-Bromo-4-methyl-5-nitrobenzoic Acid | SnCl₂·2H₂O, HCl | This compound | 75-90% |

Conclusion

The synthesis of this compound from p-toluic acid is a reliable and scalable three-step process. By understanding the principles of electrophilic aromatic substitution and the directing effects of substituents, researchers can effectively execute this synthesis. Careful control of reaction conditions, particularly temperature, is key to achieving high yields and purity at each stage. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful preparation of this important chemical intermediate.

References

An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-2-bromo-4-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzoic acid scaffold has emerged as a privileged structure, forming the basis of numerous biologically active compounds.[1] The strategic placement of various functional groups on the aromatic ring can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide focuses on the untapped potential of derivatives of 5-Amino-2-bromo-4-methylbenzoic acid, a unique scaffold possessing a compelling combination of substituents poised for therapeutic exploitation.

The core structure of this compound presents several key features that warrant investigation:

-

The Aminobenzoic Acid Core: Para-aminobenzoic acid (PABA) and its analogues are known to be versatile building blocks in drug discovery, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer effects.[2]

-

Halogenation: The presence of a bromine atom is of particular interest. Halogenation is a well-established strategy in drug design to enhance the potency and modulate the pharmacokinetic properties of a compound.[3] Specifically, bromo-substituted compounds have shown significant antimicrobial and anticancer activities.[4][5]

-

Methyl Substitution: The methyl group can influence the molecule's lipophilicity and steric interactions with target proteins, potentially enhancing membrane permeability and binding affinity.[1]

-

Reactive Moieties: The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the generation of a diverse library of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

This technical guide will provide a comprehensive framework for the synthesis and biological evaluation of novel derivatives of this compound. We will delve into detailed experimental protocols for assessing their potential as both antimicrobial and anticancer agents, supported by insights into their plausible mechanisms of action.

Synthetic Strategy: Building a Library of Novel Derivatives

The generation of a diverse library of derivatives is the first crucial step in exploring the therapeutic potential of the this compound scaffold. The amino and carboxylic acid functionalities are prime targets for modification to yield amides and esters, respectively.

Synthesis of Amide Derivatives

A robust method for the synthesis of amide derivatives involves a two-step process starting with the protection of the amino group, followed by activation of the carboxylic acid and subsequent amidation. A common alternative is direct amide bond formation using coupling agents. A general procedure for the synthesis of 4-(substituted)benzamido)benzoic acid derivatives involves the reaction of 4-aminobenzoic acid with the appropriate benzoyl chlorides.[6]

Proposed Synthetic Route for Amide Derivatives:

-

Reaction with Thionyl Chloride: this compound is reacted with thionyl chloride to form the corresponding acyl chloride. This is a standard and efficient method for activating the carboxylic acid.

-

Amidation: The resulting acyl chloride is then reacted with a variety of primary and secondary amines to yield a library of amide derivatives. The choice of amines should be diverse, including aliphatic, aromatic, and heterocyclic amines, to broadly probe the SAR.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid can be readily achieved through Fischer esterification. The synthesis of ester derivatives of para-aminobenzoic acid has been successfully carried out by refluxing with an appropriate alcohol in the presence of a catalytic amount of sulfuric acid.

Proposed Synthetic Route for Ester Derivatives:

-

Fischer Esterification: this compound is refluxed with a selection of alcohols (e.g., methanol, ethanol, propanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This will generate a series of corresponding ester derivatives.

The successful synthesis of these derivatives should be confirmed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Antimicrobial Potential: A New Frontier in Antibacterial Discovery

The rise of antimicrobial resistance necessitates the urgent discovery of new classes of antibiotics.[7] Substituted benzoic acid derivatives have shown promise as antimicrobial agents, with their mechanism of action often attributed to the disruption of cellular processes.[8] One of the most well-validated targets in antibacterial drug discovery is DNA gyrase, an enzyme essential for bacterial DNA replication.[9][10]

Hypothesis: Inhibition of Bacterial DNA Gyrase

We hypothesize that derivatives of this compound will exhibit antibacterial activity by inhibiting the function of DNA gyrase. The structural features of these molecules may allow them to bind to the enzyme, disrupting its ability to introduce negative supercoils into bacterial DNA, ultimately leading to cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria and broth only) and negative (broth only) controls are included on each plate. A known antibiotic (e.g., ciprofloxacin) should be used as a positive control for inhibition.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be presented in a clear and concise table.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | R Group (Amide/Ester) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Parent | - | >128 | >128 |

| Derivative 1 | e.g., -NH-CH₂-Ph | 32 | 64 |

| Derivative 2 | e.g., -O-CH₂-CH₃ | 64 | 128 |

| Ciprofloxacin | - | 0.5 | 0.015 |

Investigating the Mechanism of Action: DNA Gyrase Inhibition Assay

To validate the hypothesis that the antimicrobial activity is due to the inhibition of DNA gyrase, an in vitro enzyme inhibition assay will be performed.[11]

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Setup: A reaction mixture containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, and assay buffer is prepared.

-

Addition of Inhibitors: The synthesized derivatives are added to the reaction mixture at various concentrations. A known DNA gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.

Caption: Workflow for Antimicrobial Evaluation.

Anticancer Potential: Targeting Key Signaling Pathways

The dysregulation of cellular signaling pathways is a hallmark of cancer.[12] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and metastasis.[13][14] Constitutive activation of the NF-κB pathway is observed in many types of cancer, making it an attractive target for therapeutic intervention.[15] Several para-aminobenzoic acid derivatives have demonstrated anticancer activity, suggesting that this scaffold may be a promising starting point for the development of novel NF-κB inhibitors.

Hypothesis: Modulation of the NF-κB Signaling Pathway

We propose that derivatives of this compound may exert anticancer effects by inhibiting the NF-κB signaling pathway. These compounds could potentially interfere with key steps in the pathway, such as the degradation of the inhibitor of κB (IκBα) or the nuclear translocation of the p65 subunit, leading to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.

Experimental Workflow for Cytotoxicity Screening

The initial assessment of anticancer activity will be conducted using the MTT assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against a panel of human cancer cell lines.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Calculation of IC50: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Data Presentation: Cytotoxicity

The cytotoxicity data should be summarized in a table for easy comparison.

Table 2: Cytotoxicity (IC50) of this compound Derivatives against Cancer Cell Lines

| Compound ID | R Group (Amide/Ester) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |

| Parent | - | >100 | >100 |

| Derivative 1 | e.g., -NH-CH₂-Ph | 15.2 | 25.8 |

| Derivative 2 | e.g., -O-CH₂-CH₃ | 45.6 | 62.1 |

| Doxorubicin | - | 0.8 | 1.2 |

Investigating the Mechanism of Action: Western Blot Analysis of the NF-κB Pathway

To determine if the observed cytotoxicity is mediated through the NF-κB pathway, Western blot analysis will be performed to assess the levels of key proteins in this signaling cascade.[16][17]

Protocol: Western Blot for NF-κB Pathway Proteins

-

Cell Lysis and Protein Extraction: Cancer cells are treated with the active derivatives for a specified time. Cytoplasmic and nuclear protein extracts are then prepared.

-

Protein Quantification: The protein concentration of each extract is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for key NF-κB pathway proteins, such as phospho-p65, total p65, and IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the level of IκBα in the cytoplasm and an increase in the level of p65 in the nucleus would indicate activation of the NF-κB pathway. Inhibition of this process by the test compounds would support the hypothesis.

Caption: Workflow for Anticancer Evaluation.

Caption: The NF-κB Signaling Pathway and Potential Inhibition.

Structure-Activity Relationship (SAR) Insights

The systematic evaluation of the synthesized library of derivatives will provide valuable insights into the structure-activity relationship of the this compound scaffold. Key aspects to consider include:

-

Impact of Amide and Ester Functionalities: Comparing the biological activity of amide versus ester derivatives will reveal the importance of the hydrogen bonding capabilities of the amide N-H group for target interaction.

-

Influence of Substituents: The nature of the R group in the amide and ester derivatives will significantly impact activity. Factors such as the size, lipophilicity, and electronic properties of these substituents should be correlated with the observed antimicrobial and anticancer potency. For instance, the presence of electron-withdrawing or electron-donating groups on an aromatic R group can modulate the electronic nature of the entire molecule.

-

Role of Halogen and Methyl Groups: While the core scaffold is maintained, understanding its contribution is key. The bromine atom is expected to contribute positively to the biological activity, and this can be further explored by synthesizing analogs with other halogens or by removing the bromine atom altogether for comparative studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. Its unique combination of functional groups provides a rich platform for chemical modification and optimization of biological activity. The experimental framework outlined in this guide provides a clear and logical path for the synthesis and evaluation of a diverse library of derivatives.

Future work should focus on:

-

Lead Optimization: Promising lead compounds identified from the initial screening should be subjected to further chemical modification to improve their potency and selectivity.

-

In Vivo Studies: The most promising derivatives should be evaluated in animal models of infection and cancer to assess their in vivo efficacy and pharmacokinetic properties.

-

Target Deconvolution: For compounds with significant biological activity but an unknown mechanism of action, target identification studies should be performed to elucidate their molecular targets.

By following the comprehensive approach detailed in this guide, researchers can systematically explore the therapeutic potential of this compound derivatives and contribute to the discovery of new and effective treatments for infectious diseases and cancer.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Choi, J. K., & Kim, Y. M. (2014). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Journal of Applied Pharmaceutical Science, 4(5), 101-107.

- Gao, C., et al. (2019). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy, 12, 9595–9603.

- Haddad, M., et al. (2023). Targeting novel sites in DNA gyrase for development of anti-microbials. Journal of Antimicrobial Chemotherapy, 78(5), 1185-1199.

- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.

- Jana, S., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances.

- Koca, M., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32185–32197.

- Kroteń, M. A., & Olejarz, A. K. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy Higieny i Medycyny Doswiadczalnej, 75(1), 609-617.

- Kumar, A., et al. (2013). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(9), 1331-1351.

- Laponogov, I., et al. (2018). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Iranian Journal of Basic Medical Sciences, 21(1), 88-94.

- Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 209, 161-174.

- Mladenovic, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Mohammed, F., et al. (2022).

- Nagaraju, G. P., et al. (2010). Activation of NF-κB Signaling by Inhibitor of NF-κB Kinase β Increases Aggressiveness of Ovarian Cancer. Cancer Research, 70(10), 4005-4014.

- Navidpour, L., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 791-803.

- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.

- ResearchGate. (2024).

- Sakurada, J., et al. (2008). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 16(2), 922-933.

- Shishodia, S., & Aggarwal, B. B. (2004). Nuclear factor-kappaB activation: a question of life or death. Journal of Biochemical and Molecular Toxicology, 18(5), 241-255.

- Singh, S., & Aggarwal, B. B. (1995). Activation of transcription factor NF-kappa B is suppressed by curcumin (diferuloylmethane). The Journal of biological chemistry, 270(42), 24995-25000.

- Soni, H. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(5).

- Szafrański, K., & Szymańska, E. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy Higieny i Medycyny Doswiadczalnej, 75(1), 609-617.

- Verma, M., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica, 4(2), 640-646.

- Vosooghi, M., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(12), e2000282.

- Wube, A. A., et al. (2019). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 24(22), 4075.

- Xia, Y., et al. (2014). The role of the NF-κB signaling pathway in cancer. International Journal of Molecular Sciences, 15(2), 2063-2081.

- Zhang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

Sources

- 1. profoldin.com [profoldin.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. topogen.com [topogen.com]

- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to 5-Amino-2-bromo-4-methylbenzoic Acid: A Versatile Scaffold for Drug Discovery

Executive Summary: 5-Amino-2-bromo-4-methylbenzoic acid is a trifunctional aromatic compound that has emerged as a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring an amine, a bromine atom, and a carboxylic acid, provides synthetic chemists with three distinct reactive handles. This allows for precise, regioselective modifications, making it an invaluable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic pathway, and explores its strategic application in the development of novel therapeutics, particularly kinase inhibitors.

Chemical Identity and Properties

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for research and development. The compound is systematically named according to IUPAC conventions, and is tracked globally via its CAS registry number.

-

IUPAC Name: this compound[1]

-

CAS Number: 745048-63-9

-

Synonyms: 3-Amino-6-bromo-4-methylbenzoic Acid

Physicochemical Properties

The compound's physical and chemical properties dictate its behavior in both synthetic and biological environments. These parameters are crucial for reaction design, purification, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | |

| LogP (octanol-water partition coeff.) | 2.03792 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 |

Synthesis and Characterization

The synthesis of this compound requires a strategic approach to introduce the desired substituents onto the aromatic ring with correct regiochemistry. The following sections describe a plausible synthetic route and the analytical methods required for its validation.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthesis by breaking down the target molecule into readily available starting materials. The primary disconnection points are the bromine and amino groups, suggesting an electrophilic bromination and a reduction of a nitro group as key forward steps.

Caption: Retrosynthetic analysis of the target compound.

Representative Synthetic Protocol

This protocol is based on established chemical transformations for substituted benzoic acids, such as electrophilic bromination and nitro group reduction.[2][3]

Step 1: Bromination of 3-Amino-4-methylbenzoic Acid

-

Reaction Setup: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. The use of NBS is a common and effective method for the bromination of activated aromatic rings.[3]

-

Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove acetic acid and succinimide, and dried under vacuum. This step yields this compound. The regioselectivity is directed by the activating amino group to the ortho and para positions, with the bromine adding to the sterically less hindered position ortho to the amine.

Step 2: Purification

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This serves as a self-validating system for the protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing the correct number of protons and carbons in their respective chemical environments.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups: N-H stretches (amine), C=O stretch (carboxylic acid), and O-H stretch (carboxylic acid).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >95% for use in drug discovery applications.

Applications in Medicinal Chemistry and Drug Development

The strategic value of this compound lies in the differential reactivity of its three functional groups, which allows for sequential and orthogonal chemical modifications.

Role as a Versatile Scaffolding Intermediate

This molecule is a quintessential "building block" in pharmaceutical research.[4] The carboxylic acid and amino groups are ideal for forming amide bonds, a cornerstone of many drug structures. The bromine atom serves as a versatile handle for carbon-carbon bond formation through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aromatic and aliphatic substituents. This versatility has made it a key intermediate in the synthesis of kinase inhibitors.

Key Chemical Transformations Workflow

The independent reactivity of each functional group is the key to its utility. A researcher can selectively modify one site while leaving the others intact for subsequent reactions, enabling the systematic construction of a drug candidate.

Caption: Reactivity workflow of the key functional groups.

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of complex organic molecules. Its trifunctional nature allows for a diversity-oriented synthesis approach, making it a powerful tool in the arsenal of medicinal chemists. The continued use of this and similar scaffolds is expected to accelerate the discovery and development of next-generation therapeutics.

References

-

Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5779. Available from: [Link]

-

Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

Sources

Whitepaper: A Preliminary Investigation into the Reactivity of 5-Amino-2-bromo-4-methylbenzoic acid

Abstract

5-Amino-2-bromo-4-methylbenzoic acid is a trifunctional aromatic compound that serves as a highly versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling, and a carboxylic acid for amide bond formation or derivatization—makes it an intermediate of significant interest, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a preliminary investigation into the core reactivity of this molecule. We will explore its fundamental properties, detail its synthesis, and conduct an in-depth analysis of its most critical transformations: intramolecular cyclization to form heterocyclic scaffolds like quinazolinones, and palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Core Molecular Data and Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is foundational to its application in synthesis. This compound (CAS No. 745048-63-9) is a substituted anthranilic acid analog whose reactivity is governed by the interplay of its three functional groups.[1][2] The electron-donating amino group activates the ring, while the electron-withdrawing bromo and carboxyl groups influence its regioselectivity and acidity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 745048-63-9 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [3][4] |

| Synonym | 3-Amino-6-bromo-4-methylbenzoic Acid | [3] |

| Density | 1.7 ± 0.1 g/cm³ | [5] |

| Boiling Point (Predicted) | 380.2 ± 42.0 °C at 760 mmHg | [5] |

| Flash Point (Predicted) | 183.7 ± 27.9 °C | [5] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [3] |

| XLogP3 | 1.8 - 2.04 | [3][6] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Synthesis of the Core Scaffold

The most direct and industrially relevant synthesis of this compound involves the electrophilic bromination of its readily available precursor, 3-amino-4-methylbenzoic acid.[5]

Causality of Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is a reliable source of electrophilic bromine (Br⁺) that allows for controlled monobromination of activated aromatic rings. The reaction is typically run at a low temperature (0–5 °C) to manage the exothermic nature of the reaction and to prevent potential side reactions, such as over-bromination. Dimethylformamide (DMF) is an excellent solvent for this transformation as it readily dissolves the starting material and facilitates the ionization of the NBS, promoting the reaction. The regioselectivity is directed by the existing substituents: the amino group is a strong ortho-, para-director, while the carboxylic acid is a meta-director. The bromine is directed to the position ortho to the activating amino group.

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: Stir the mixture at this temperature for 2-4 hours, monitoring progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[5]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Core Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecular architectures.

-

Amino Group (-NH₂): A potent nucleophile and a strong activating group. It is the primary site for acylation and the key nucleophile in intramolecular cyclization reactions.

-

Bromo Group (-Br): An excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[7][8]

-

Carboxylic Acid Group (-COOH): Can be converted into a wide range of derivatives, including esters, amides, and acid chlorides, providing another handle for molecular elaboration.[9]

Reaction I: Synthesis of Quinazolinone Heterocycles

A paramount application of anthranilic acid derivatives is the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities.[10] Our title compound is an ideal precursor for substituted quinazolinones.

The synthesis typically proceeds via a condensation-cyclization sequence. The amino group of this compound acts as a nucleophile, attacking an electrophilic carbon source (e.g., from formamide, an orthoester, or an acid chloride). This forms an N-acylated intermediate. Subsequent intramolecular cyclization, driven by heating and often catalyzed by acid, involves the newly formed amide nitrogen attacking the carboxylic acid (or its activated form), followed by dehydration to yield the final quinazolinone ring system.

This protocol adapts the classical Niementowski reaction for the synthesis of the corresponding 7-bromo-6-methylquinazolin-4(3H)-one.[1]

-

Setup: Combine this compound (1.0 eq) and formamide (excess, ~10 eq) in a reaction vessel equipped with a reflux condenser.

-

Heating: Heat the mixture to 140-160 °C and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature, which should cause the product to crystallize or solidify.

-

Purification: Pour the cooled mixture into ice water to precipitate the crude product fully. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or an ethanol/DMF mixture can be used for further purification.

Caption: General workflow for quinazolinone synthesis.

Reaction II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromo substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier choice for constructing biaryl structures.[7][11] This reaction forms a C-C bond between the aromatic ring of our substrate and an organoboron reagent.

The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent.[12]

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, is required to initiate the cycle.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., PPh₃, or more advanced Buchwald ligands like SPhos) are crucial. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[12]

-

Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[13]

-